molecular formula C8H13F3O2 B15221895 Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate

Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate

Cat. No.: B15221895
M. Wt: 198.18 g/mol
InChI Key: YFIOJPYPBSCULG-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate is a fluorinated organic compound with the molecular formula C8H13F3O2. It is characterized by the presence of trifluoromethyl and ethyl ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4,4,4-trifluoro-3,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoroacetoacetate
  • Ethyl 4,4,4-trifluorocrotonate
  • Ethyl 4,4,4-trifluoro-2-butynoate

Uniqueness

Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate is unique due to its specific combination of trifluoromethyl and ethyl ester functional groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H13F3O2

Molecular Weight

198.18 g/mol

IUPAC Name

ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate

InChI

InChI=1S/C8H13F3O2/c1-4-13-6(12)5-7(2,3)8(9,10)11/h4-5H2,1-3H3

InChI Key

YFIOJPYPBSCULG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C(F)(F)F

Origin of Product

United States

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